CTA056

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

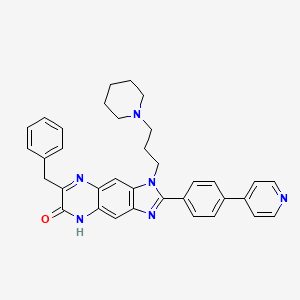

IUPAC Name |

7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N6O/c42-35-32(22-25-8-3-1-4-9-25)37-30-24-33-31(23-29(30)39-35)38-34(41(33)21-7-20-40-18-5-2-6-19-40)28-12-10-26(11-13-28)27-14-16-36-17-15-27/h1,3-4,8-17,23-24H,2,5-7,18-22H2,(H,39,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSBAJKNZOHHCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)CC5=CC=CC=C5)N=C2C6=CC=C(C=C6)C7=CC=NC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CTA056: A Selective Interleukin-2-Inducible T-cell Kinase (ITK) Inhibitor for T-Cell Malignancies

An In-depth Technical Guide

Abstract

Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the T-cell receptor signaling pathway, making it a compelling target for therapeutic intervention in T-cell-mediated diseases, including T-cell malignancies. CTA056 is a novel, selective small molecule inhibitor of ITK. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ITK inhibition.

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is predominantly expressed in T-cells and plays a pivotal role in T-cell receptor (TCR) signaling, a fundamental process for T-cell development, activation, and differentiation. Dysregulation of ITK signaling has been implicated in various autoimmune diseases and T-cell malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL) and cutaneous T-cell lymphoma (CTCL).

This compound, with the chemical name 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, was identified through the screening of a combinatorial library as a potent and selective inhibitor of ITK.[1] Preclinical studies have demonstrated its ability to selectively target and induce apoptosis in malignant T-cells while having minimal effects on normal T-cells.[1] This whitepaper will delve into the technical details of this compound, presenting its biochemical and cellular activities, and providing standardized protocols for its in vitro and in vivo evaluation.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of ITK. Upon T-cell receptor activation, ITK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling molecules, including phospholipase C-gamma 1 (PLC-γ1). Activated PLC-γ1 generates secondary messengers that ultimately lead to the activation of transcription factors, such as NFAT and AP-1, which drive T-cell proliferation, differentiation, and cytokine production.

This compound competitively binds to the ATP-binding pocket of ITK, preventing its phosphorylation and subsequent activation. This blockade of ITK signaling leads to the inhibition of downstream events, including the phosphorylation of PLC-γ1, Akt, and ERK.[1] The ultimate consequences of ITK inhibition by this compound in malignant T-cells are the induction of apoptosis and the suppression of proliferation.[1]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its cytotoxic effects on different T-cell leukemia cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (μM) |

| ITK | 0.1[2][3] |

| BTK | 0.4[3] |

| ETK | 5[3] |

Table 2: In Vitro Cytotoxicity of this compound in T-Cell Leukemia Cell Lines

| Cell Line | Description | Effect of this compound |

| Jurkat | Acute T-cell leukemia | Inhibition of proliferation and induction of apoptosis[1][4] |

| MOLT-4 | Acute T-cell leukemia | Inhibition of proliferation[1][4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Kinase Inhibition Assay (Thin Layer Chromatography)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against ITK.

Materials:

-

Purified recombinant ITK enzyme

-

This compound

-

Peptide substrate for ITK (e.g., poly(Glu, Tyr) 4:1)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% Triton X-100)

-

[γ-³³P]ATP

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60)

-

TLC developing solvent (e.g., a mixture of butanol, acetic acid, and water)

-

Phosphorimager screen and scanner

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a reaction tube, combine the purified ITK enzyme, the peptide substrate, and the desired concentration of this compound or vehicle control.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture for 30-60 minutes at 30°C.

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer or by spotting the reaction mixture directly onto a TLC plate.

-

If using a TLC plate, allow the spots to dry completely.

-

Develop the TLC plate in a chamber containing the appropriate developing solvent until the solvent front reaches near the top of the plate.

-

Air-dry the TLC plate.

-

Expose the dried TLC plate to a phosphorimager screen overnight.

-

Scan the screen using a phosphorimager to visualize the radiolabeled peptide substrate.

-

Quantify the intensity of the spots corresponding to the phosphorylated substrate.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Jurkat or MOLT-4 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed Jurkat or MOLT-4 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the medium without disturbing the formazan crystals. For suspension cells, this can be achieved by centrifuging the plate and then aspirating the supernatant.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

-

Jurkat cells

-

This compound

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Annexin V binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Treat Jurkat cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

-

Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Resuspend the cells in 100 µL of Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Gate the cell populations based on their fluorescence signals:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a preclinical xenograft model of T-cell acute lymphoblastic leukemia.

MOLT-4 Xenograft Model

In a study by Guo et al., this compound was shown to inhibit tumor growth in a MOLT-4 xenograft model.[1]

-

Cell Line: MOLT-4 (human T-ALL)

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Treatment: this compound administered at a dose of 5 mg/kg via intratumoral injection, twice a week.[1]

-

Results: Treatment with this compound resulted in a significant reduction in tumor growth compared to the vehicle-treated control group.[1]

Pharmacokinetics and Safety

As of the date of this document, there is no publicly available information regarding the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or the formal safety and toxicology profile of this compound. Further studies are required to assess these critical parameters for potential clinical development.

Conclusion

This compound is a promising selective ITK inhibitor with demonstrated in vitro and in vivo activity against malignant T-cells. Its ability to induce apoptosis and inhibit the proliferation of T-cell leukemia cell lines highlights its potential as a therapeutic agent for T-cell malignancies. Further preclinical development, including comprehensive pharmacokinetic and toxicology studies, is warranted to fully evaluate its clinical potential. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel ITK inhibitors.

References

The Role of CTA056 in Inhibiting T-Cell Receptor Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CTA056, a novel small molecule inhibitor, and its role in the modulation of T-cell receptor (TCR) signaling pathways. The document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for the cited assays, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a critical non-receptor tyrosine kinase in the Tec family.[1][2][3] Itk plays a pivotal role in transducing signals downstream of the T-cell receptor, making it a key regulator of T-cell activation, proliferation, and cytokine production.[1] this compound demonstrates potent and selective inhibitory activity against Itk, leading to the suppression of downstream signaling events and subsequent functional consequences in T-cells, particularly in malignant T-cell lines.[1] This guide details the molecular characteristics and functional effects of this compound, positioning it as a significant tool for research and a potential therapeutic agent for T-cell malignancies.[1]

Mechanism of Action of this compound

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated. This cascade is fundamental for T-cell activation and the subsequent immune response. The kinase Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, leading to the recruitment and activation of ZAP-70. Activated ZAP-70 then phosphorylates key adaptor proteins, including LAT (Linker for Activation of T-cells) and SLP-76, creating a scaffold for the assembly of a larger signaling complex.

Itk is recruited to this complex and is subsequently activated. Activated Itk then phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1). PLC-γ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3), which act as second messengers to activate downstream pathways, including the Ras-ERK and Akt pathways, and induce calcium flux. These events culminate in the activation of transcription factors that drive T-cell proliferation, differentiation, and cytokine production.

This compound exerts its inhibitory effect by directly targeting the kinase activity of Itk. By blocking Itk, this compound prevents the phosphorylation and activation of PLC-γ1, thereby disrupting the entire downstream signaling cascade. This leads to a reduction in the activation of effector molecules such as ERK and Akt, and a decrease in the production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1]

Signaling Pathway Diagram

Caption: T-Cell Receptor Signaling and this compound Inhibition.

Quantitative Data Summary

The inhibitory activity and functional consequences of this compound have been quantified in various assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (μM) |

| Itk | 0.1 |

| Btk | 0.4 |

| Etk | 5 |

| Data sourced from Tocris Bioscience and MedchemExpress, referencing Guo et al., 2012.[2][3] |

Table 2: Effect of this compound on Protein Phosphorylation in Jurkat Cells

| Target Protein | This compound Concentration | Observed Effect |

| Phospho-Itk | 100 nM | Significant inhibition |

| Phospho-Itk | 200 nM | Complete inhibition |

| Phospho-PLC-γ | Not specified | Inhibition |

| Phospho-Akt | Not specified | Inhibition |

| Phospho-ERK | Not specified | Inhibition |

| Data represents the concentration-dependent inhibition of phosphorylation as determined by Western blot analysis in Jurkat cells.[1] |

Table 3: Functional Effects of this compound on Jurkat T-Cells

| Functional Outcome | This compound Concentration | Result |

| IL-2 mRNA levels | 0.5 μM | Significant decrease |

| IFN-γ mRNA levels | 0.5 μM | Significant decrease |

| IL-2 secretion | 0.5 μM | Significant decrease |

| IFN-γ secretion | 0.5 μM | Significant decrease |

| Apoptosis | Dose-dependent | Induction of apoptosis |

| Data derived from real-time PCR, ELISA, and apoptosis assays on Jurkat cells treated with this compound.[1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Kinase Assay

This protocol is for determining the IC50 of this compound against Itk and other kinases.

Workflow Diagram:

Caption: Workflow for In Vitro Kinase Assay.

Materials:

-

Recombinant active Itk enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 mM MnCl2, 0.1 mg/mL BSA)

-

Peptide substrate (e.g., TSFYGRH)

-

[γ-33P]ATP

-

This compound at various concentrations

-

TLC (Thin Layer Chromatography) plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing 20 nM of purified Itk, 1 µM of this compound (or varying concentrations for IC50 determination), and the peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding a solution like phosphoric acid.

-

Spot the reaction mixture onto a TLC plate.

-

Separate the phosphorylated substrate from the unreacted [γ-33P]ATP using an appropriate solvent system.

-

Dry the TLC plate and expose it to a phosphor screen.

-

Analyze the plate using a phosphorimager to quantify the amount of phosphorylated substrate.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of Protein Phosphorylation

This protocol is for detecting the phosphorylation status of Itk and its downstream effectors in Jurkat cells.

Materials:

-

Jurkat T-cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Anti-CD3 and anti-CD28 antibodies (for stimulation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-Itk, anti-Itk, anti-phospho-PLC-γ1, etc.)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Culture Jurkat cells to the desired density.

-

Treat the cells with varying concentrations of this compound (e.g., 100 nM, 200 nM) for a specified duration.

-

For stimulated conditions, incubate cells with anti-CD3 and anti-CD28 antibodies.

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Cell Proliferation (MTT) Assay

This protocol is for assessing the effect of this compound on the proliferation of malignant T-cell lines.

Materials:

-

Jurkat or MOLT-4 cells

-

96-well plates

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 2 µM for single-point assays) for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to untreated control cells.

Real-Time PCR for Cytokine mRNA Quantification

This protocol is for measuring the mRNA levels of IL-2 and IFN-γ in Jurkat cells.

Materials:

-

Jurkat cells

-

This compound (e.g., 0.5 μM)

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based real-time PCR master mix

-

Primers for IL-2, IFN-γ, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Treat Jurkat cells with this compound for a specified time.

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the real-time PCR reactions with the cDNA, primers, and master mix.

-

Run the PCR program on a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in mRNA expression, normalized to the housekeeping gene.

ELISA for Cytokine Secretion

This protocol is for quantifying the amount of IL-2 and IFN-γ secreted by Jurkat cells.

Materials:

-

Jurkat cells

-

This compound (e.g., 0.5 μM)

-

ELISA kits for human IL-2 and IFN-γ

-

Microplate reader

Procedure:

-

Treat Jurkat cells with this compound for a specified time.

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell culture supernatants and standards to the wells.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of the cytokines in the samples based on the standard curve.

Conclusion

This compound is a potent and selective inhibitor of Itk that effectively disrupts T-cell receptor signaling. Its ability to inhibit the phosphorylation of key downstream molecules, suppress cytokine production, and induce apoptosis in malignant T-cells underscores its potential as a valuable research tool and a promising candidate for the development of targeted therapies for T-cell leukemias and lymphomas. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of immunology and oncology.

References

- 1. 4.5. Cytotoxic Assay (MTT) for Nonadherent Cancer Cell Lines [bio-protocol.org]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. Camptothecin causes cell cycle perturbations within T-lymphoblastoid cells followed by dose dependent induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

CTA056: A Novel Interleukin-2-Inducible T-Cell Kinase (Itk) Inhibitor for the Targeted Induction of Apoptosis in Malignant T-Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CTA056, a selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), and its mechanism of inducing apoptosis in malignant T-cells. T-cell malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL) and cutaneous T-cell lymphoma (CTCL), are a group of aggressive cancers with often poor outcomes for relapsed patients.[1] The selective targeting of signaling pathways crucial for the survival and proliferation of malignant T-cells represents a promising therapeutic strategy. This compound has emerged as a potential therapeutic agent due to its selective cytotoxicity against malignant T-cells while having minimal effects on normal T-cells.[1]

Core Mechanism of Action

This compound is a small molecule, identified as 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, developed through combinatorial library screening and molecular modeling.[1][2] It exerts its primary effect by inhibiting Itk, a member of the Bruton's tyrosine kinase (Btk) family of non-receptor tyrosine kinases.[1][3] Itk is a key component of the T-cell receptor (TCR) signaling pathway and plays a critical role in T-cell development, activation, and proliferation.[2] In malignant T-cells, Itk is often aberrantly activated, contributing to oncogenesis.[2]

By inhibiting Itk, this compound disrupts downstream signaling cascades that are essential for the survival and proliferation of malignant T-cells. This disruption ultimately leads to the induction of apoptosis, or programmed cell death, in these cancer cells.[1][4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory and cytotoxic effects of this compound.

Table 1: Inhibitory Activity of this compound against Tyrosine Kinases [2][5]

| Kinase | IC50 (μM) |

| Itk | 0.1 |

| Btk | 0.4 |

| ETK | 5 |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Growth Inhibition of this compound on Various Cancer Cell Lines [1]

| Cell Line | Cancer Type | Itk Expression | Growth Inhibition by this compound |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Positive | Yes |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Positive | Yes |

| Hut78 | Cutaneous T-cell Lymphoma | Positive | Yes |

| Other | Various non-T-cell cancers | Negative | Minimal |

Signaling Pathway of this compound-Induced Apoptosis

This compound's induction of apoptosis is a direct consequence of its inhibition of the Itk signaling pathway. In malignant T-cells, the binding of this compound to Itk prevents its phosphorylation and activation. This, in turn, blocks the phosphorylation and activation of downstream effector molecules, including Phospholipase C-gamma (PLC-γ), Protein Kinase B (Akt), and Extracellular signal-regulated kinase (ERK). The inhibition of these pro-survival signaling pathways culminates in the activation of the apoptotic cascade.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the effects of this compound.

1. Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation of malignant T-cell lines.[1]

-

Materials:

-

Malignant T-cell lines (e.g., Jurkat, MOLT-4)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 150 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following treatment with this compound.[6]

-

Materials:

-

Jurkat cells

-

Complete RPMI-1640 medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed Jurkat cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 48 hours).

-

Harvest the cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

-

-

3. Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of Itk and its downstream effectors.[1]

-

Materials:

-

Jurkat cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-Itk, anti-Itk, anti-phospho-PLC-γ, anti-PLC-γ, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Treat Jurkat cells with this compound for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the apoptotic effects of this compound on malignant T-cells.

Conclusion

This compound demonstrates significant potential as a targeted therapeutic agent for T-cell malignancies. Its high selectivity for Itk allows for the specific induction of apoptosis in malignant T-cells while sparing normal cells. The well-defined mechanism of action, involving the inhibition of the Itk-mediated signaling pathway, provides a strong rationale for its further preclinical and clinical development. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation of this compound and other novel kinase inhibitors in the context of T-cell cancers.

References

- 1. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. CTA 056 | ITK | Tocris Bioscience [tocris.com]

- 6. spandidos-publications.com [spandidos-publications.com]

The Potential of Novel Therapeutics in T-Cell Leukemia and Lymphoma: A Technical Overview

Disclaimer: The specific agent "CTA056" is not documented in the public scientific literature. This guide provides a technical overview of a representative therapeutic modality, CD7-targeting Chimeric Antigen Receptor (CAR) T-cell therapy, as a paradigm for novel treatments in T-cell malignancies.

Introduction to T-Cell Malignancies and Therapeutic Challenges

T-cell leukemias and lymphomas are a heterogeneous group of hematological cancers originating from mature or developing T-lymphocytes.[1][2] These malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL) and various peripheral T-cell lymphomas (PTCL), are often aggressive and have a poorer prognosis compared to their B-cell counterparts.[3] A significant challenge in developing targeted therapies for T-cell cancers is the shared expression of surface antigens between malignant and healthy T-cells, leading to potential fratricide (CAR T-cells killing each other) and profound immunosuppression.[4]

CD7 is a transmembrane glycoprotein expressed on the surface of most T-cells and natural killer (NK) cells. Its high and consistent expression on various T-cell malignancies makes it an attractive therapeutic target.[4][5] This guide will explore the preclinical and clinical potential of a hypothetical CD7-targeting CAR T-cell therapy, herein referred to as CD7-CAR-T, in the context of treating T-cell leukemia and lymphoma.

Molecular Design and Mechanism of Action of CD7-CAR-T

CD7-CAR-T cells are engineered by introducing a synthetic CAR construct into a patient's own T-cells. This construct typically consists of:

-

An extracellular antigen-binding domain: A single-chain variable fragment (scFv) derived from an antibody that recognizes and binds to the CD7 antigen on tumor cells.

-

A hinge and transmembrane domain: To anchor the receptor to the T-cell membrane.

-

An intracellular signaling domain: Commonly containing a primary signaling domain (CD3ζ) and one or more co-stimulatory domains (e.g., 4-1BB, CD28) to ensure robust T-cell activation, proliferation, and persistence.

To overcome the issue of fratricide, various strategies are being explored, such as the transient downregulation or genetic knockout of the CD7 antigen on the CAR T-cells themselves.[4][6]

Signaling Pathway of CD7-CAR-T Activation

References

- 1. lymphoma.org.au [lymphoma.org.au]

- 2. T-cell lymphomas | Lymphoma Action [lymphoma-action.org.uk]

- 3. Novel targeted therapies of T cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chimeric Antigen Receptors for T-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in CAR-T-cell therapy in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAR T cell therapy for T cell leukemia and lymphoma: latest updates from 2022 ASH Annual Meeting - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Kinase Selectivity Profile of CTA056: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of CTA056, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action, experimental validation, and its implications for therapeutic development, particularly in the context of T-cell malignancies.

Core Findings: this compound's Kinase Inhibition Profile

This compound demonstrates notable selectivity for Itk, a key kinase in T-cell signaling. The inhibitory activity of this compound has been quantified against a panel of kinases, revealing a distinct selectivity profile.

Quantitative Kinase Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases, providing a clear overview of its selectivity.

| Kinase | IC50 (µM) |

| Itk | 0.1 |

| Btk | 0.4 |

| Etk | 5 |

| Src | 1.2 |

| Yes | >10 |

| Lyn | >10 |

| Axl | >10 |

| Mer | >10 |

| EGFR | >10 |

| Abl | >10 |

| Mkk1 | >10 |

| PDK1 | >10 |

| Akt | >10 |

Data compiled from publicly available research.[1]

The data clearly indicates that this compound is most potent against Itk, with significantly lower activity against other kinases, including other members of the Tec family of kinases like Btk. This high degree of selectivity is a critical attribute for a targeted therapeutic agent, as it minimizes the potential for off-target effects.

Experimental Methodology: Determining Kinase Inhibition

The kinase inhibitory activity of this compound was determined using a thin-layer chromatography (TLC)-based kinase assay. This method allows for the direct measurement of kinase activity by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.

Detailed Protocol: TLC-Based Kinase Assay

1. Reagents and Materials:

-

Purified recombinant kinases (e.g., Itk, Btk, etc.)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Kinase-specific peptide substrate

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

TLC plates (e.g., silica gel 60)

-

Developing solvent (e.g., a mixture of n-butanol, acetic acid, and water)

-

Phosphorimager or autoradiography film

2. Experimental Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified kinase, the specific peptide substrate, and varying concentrations of this compound in the kinase reaction buffer.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP to the mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution like 10% trichloroacetic acid (TCA).

-

TLC Spotting: Spot a small volume of the reaction mixture onto the origin of a TLC plate.

-

Chromatography: Place the TLC plate in a chromatography tank containing the developing solvent. Allow the solvent to ascend the plate by capillary action, separating the phosphorylated substrate from the unreacted [γ-³²P]ATP.

-

Visualization and Quantification: Dry the TLC plate and visualize the radiolabeled spots using a phosphorimager or by exposing it to autoradiography film. The intensity of the spot corresponding to the phosphorylated substrate is proportional to the kinase activity.

-

Data Analysis: Quantify the radioactivity of the spots and calculate the percentage of kinase inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Perturbation by this compound

Itk is a critical component of the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. By selectively inhibiting Itk, this compound effectively disrupts this pathway.

Downstream Effects of Itk Inhibition

Inhibition of Itk by this compound leads to a reduction in the phosphorylation of key downstream effectors.[2] This includes:

-

Phospholipase C-γ (PLC-γ): A crucial enzyme that, upon activation, generates second messengers leading to calcium mobilization and activation of protein kinase C.

-

Akt: A serine/threonine kinase that plays a central role in cell survival and proliferation.

-

Extracellular signal-regulated kinase (ERK): A member of the MAP kinase family involved in cell proliferation, differentiation, and survival.

The net effect of this inhibition is a decrease in the secretion of important cytokines such as Interleukin-2 (IL-2) and Interferon-γ (IFN-γ) , and the induction of apoptosis in malignant T-cells.[2]

Conclusion

This compound is a highly selective inhibitor of Itk, demonstrating potent activity against its primary target with minimal off-target effects on a broader panel of kinases. The detailed understanding of its kinase selectivity profile, elucidated through robust experimental methodologies, underscores its potential as a targeted therapeutic agent for T-cell malignancies. The disruption of the Itk-mediated signaling cascade by this compound provides a clear mechanism for its observed anti-proliferative and pro-apoptotic effects in cancerous T-cells. This technical guide serves as a foundational resource for further research and development of this compound and other selective kinase inhibitors.

References

The Impact of CTA056 on Downstream Effectors of Interleukin-2-Inducible T-cell Kinase (ITK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, is a critical component of the T-cell receptor (TCR) signaling cascade. Its role in T-cell activation, proliferation, and differentiation has made it a compelling therapeutic target for a range of immunological disorders and T-cell malignancies. CTA056 is a novel, selective inhibitor of ITK that has demonstrated potent anti-proliferative and pro-apoptotic effects in malignant T-cell lines. This technical guide provides an in-depth analysis of the molecular impact of this compound on the key downstream effectors of ITK. Through a comprehensive review of the available literature, this document outlines the signaling pathways affected by this compound, presents available data on its inhibitory actions, details relevant experimental methodologies, and provides visual representations of the underlying molecular interactions. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of T-cell signaling and the development of targeted therapies.

Introduction to ITK and its Role in T-Cell Signaling

ITK is predominantly expressed in T-cells and natural killer (NK) cells.[1] Upon TCR engagement, ITK is recruited to the plasma membrane and activated through phosphorylation by Lck.[2] Activated ITK, in turn, phosphorylates and activates several key downstream signaling molecules, initiating a cascade of events that lead to T-cell activation, cytokine production, and proliferation. The central role of ITK in these processes makes it an attractive target for therapeutic intervention in diseases driven by aberrant T-cell activity, such as autoimmune disorders and T-cell lymphomas.[1][3]

This compound has been identified as a selective inhibitor of ITK.[4] Studies have shown that this compound effectively suppresses the proliferation of malignant T-cells and induces apoptosis.[4] The primary mechanism of action for this compound is the inhibition of ITK's kinase activity, which consequently blocks the activation of its downstream signaling pathways.[4]

The ITK Signaling Pathway and the Impact of this compound

The canonical ITK signaling pathway begins with the activation of the TCR. This leads to the recruitment and activation of a series of kinases, culminating in the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1).[3][4] PLC-γ1 activation is a pivotal event, as it catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 triggers the release of intracellular calcium stores, leading to the activation of calcineurin and the subsequent dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor. DAG, on the other hand, activates Protein Kinase C (PKC), which in turn initiates the Ras-Raf-MEK-Erk (MAPK) and the PI3K-PDK1-Akt signaling pathways. These pathways ultimately lead to the activation of transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). Together, NFAT, AP-1, and NF-κB drive the expression of genes crucial for T-cell activation, including the production of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).

This compound, by inhibiting ITK, effectively blocks this entire downstream cascade. Treatment with this compound has been shown to inhibit the phosphorylation of ITK itself, as well as its immediate downstream effector, PLC-γ1.[3][4] This blockade prevents the generation of IP3 and DAG, thereby inhibiting the activation of the Ca2+-NFAT, MAPK (Erk), and PI3K-Akt pathways.[3][4] Consequently, the activation of key transcription factors is suppressed, leading to a decrease in the secretion of IL-2 and IFN-γ.[4]

Signaling Pathway Diagram

Caption: ITK Signaling Pathway and the Point of this compound Inhibition.

Data Presentation: The Effect of this compound on ITK and Downstream Effectors

The primary mechanism of this compound is the direct inhibition of ITK's kinase activity. This leads to a subsequent reduction in the phosphorylation and activation of its downstream targets. While qualitative data confirming this inhibitory cascade is available, specific quantitative data, such as IC50 values for the inhibition of each downstream effector's phosphorylation by this compound, are not extensively reported in the public domain. The table below summarizes the observed effects.

| Target Molecule | Effect of this compound | Quantitative Data (IC50) | Cell Lines Tested | Reference |

| ITK | Inhibition of autophosphorylation | Not specified for this compound. For comparison, the selective ITK inhibitor CPI-818 has an IC50 of 2.3 nM for ITK. | Jurkat, MOLT-4 | [3][4],[2] |

| PLC-γ1 | Inhibition of phosphorylation | Not Available | Jurkat, MOLT-4 | [3][4] |

| Erk (MAPK) | Inhibition of phosphorylation | Not Available | Jurkat, MOLT-4 | [3][4] |

| Akt | Inhibition of phosphorylation | Not Available | Jurkat, MOLT-4 | [3][4] |

| IL-2 | Decreased secretion | Not Available | Jurkat | [4] |

| IFN-γ | Decreased secretion | Not Available | Jurkat | [4] |

Note: The lack of specific IC50 values for the downstream effectors of this compound highlights an area for future research to fully quantify the potency of this inhibitor on the entire signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on ITK and its downstream effectors.

Cell Culture and Treatment

-

Cell Lines: Jurkat (human acute T-cell leukemia) and MOLT-4 (human acute lymphoblastic leukemia) cell lines are commonly used models for studying T-cell signaling.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. For experiments, cells are seeded at a specific density (e.g., 1 x 10^6 cells/mL) and treated with varying concentrations of this compound or vehicle control (DMSO) for the desired time periods.

Western Blot Analysis for Phosphorylation Status

This technique is used to detect the phosphorylation state of ITK and its downstream effectors.

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ITK, anti-phospho-PLC-γ1, anti-phospho-Erk, anti-phospho-Akt) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. To ensure equal protein loading, the membranes are often stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the proteins or a housekeeping protein like GAPDH or β-actin.

Experimental Workflow Diagram

Caption: Western Blot Workflow for Assessing Protein Phosphorylation.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of ITK.

-

Reagents: Recombinant active ITK enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1), ATP, and a kinase assay buffer.

-

Procedure: The assay is typically performed in a 96-well plate format. Recombinant ITK is incubated with varying concentrations of this compound. The kinase reaction is initiated by the addition of the substrate and ATP.

-

Detection: After a set incubation period, the amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™. The luminescence signal is read on a plate reader.

-

Data Analysis: The IC50 value of this compound for ITK inhibition is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cytokine Secretion Assay (ELISA)

This assay quantifies the effect of this compound on the production of key T-cell cytokines.

-

Cell Stimulation: Jurkat cells are treated with this compound and then stimulated with T-cell activators, such as phorbol 12-myristate 13-acetate (PMA) and ionomycin, or with anti-CD3 and anti-CD28 antibodies, to induce cytokine production.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

-

ELISA Procedure: The concentration of cytokines, such as IL-2 and IFN-γ, in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The absorbance is read on a microplate reader, and the cytokine concentrations are determined from a standard curve.

Conclusion

This compound is a potent and selective inhibitor of ITK that effectively disrupts the downstream signaling cascade crucial for T-cell activation and proliferation. By inhibiting the phosphorylation of ITK, this compound leads to the suppression of key downstream effectors, including PLC-γ1, Erk, and Akt. This comprehensive blockade of the TCR signaling pathway culminates in reduced cytokine production and the induction of apoptosis in malignant T-cells. The data and methodologies presented in this technical guide provide a foundational understanding of the molecular impact of this compound and serve as a resource for further research and development in the field of targeted T-cell therapies. Further studies are warranted to precisely quantify the inhibitory potency of this compound on each component of the ITK downstream signaling network.

References

- 1. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. corvuspharma.com [corvuspharma.com]

- 3. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of ITK Inhibition with CTA056: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of CTA056, a selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK). We will delve into the core mechanism of ITK signaling, the specific action of this compound, and the preclinical evidence supporting its development as a targeted therapy for T-cell malignancies. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways and experimental workflows.

Introduction to ITK and Its Role in T-Cell Signaling

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1] It is predominantly expressed in T-cells and Natural Killer (NK) cells and plays a critical role in T-cell receptor (TCR) signaling.[1] Upon TCR engagement, ITK is activated and functions downstream to regulate key effector functions, including T-cell activation, proliferation, differentiation, and cytokine production.[2] The central role of ITK in T-cell signaling makes it an attractive therapeutic target for a range of immunological disorders and, notably, T-cell malignancies where aberrant T-cell activation is a key driver of pathology.

This compound: A Selective ITK Inhibitor

This compound, with the chemical name 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, is a novel, selective small molecule inhibitor of ITK.[1][3][4] It was identified through the screening of a large compound library and subsequent optimization.[3][4] Preclinical studies have demonstrated that this compound effectively inhibits ITK autophosphorylation and its downstream signaling pathways, leading to the induction of apoptosis in malignant T-cells while having minimal effects on normal T-cells.[3][4]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase | IC50 (μM) |

| ITK | 0.1[1] |

| BTK | 0.4[1] |

| ETK | 5[1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Efficacy of this compound in T-Cell Leukemia Cell Lines

| Cell Line | Cancer Type | Effect of this compound |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Inhibition of cell growth, induction of apoptosis, inhibition of ITK, PLC-γ, Akt, and ERK phosphorylation, decreased IL-2 and IFN-γ secretion.[3][4] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Inhibition of cell growth, inhibition of ITK phosphorylation.[3][4] |

Signaling Pathways and Experimental Workflows

ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.

Caption: ITK Signaling Cascade in T-Cells and the inhibitory action of this compound.

Experimental Workflow for In Vitro Analysis of this compound

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in T-cell leukemia cell lines.

Caption: A representative workflow for the in vitro evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard laboratory procedures and the information available from the primary research.

Cell Lines and Culture

-

Cell Lines: Human T-cell acute lymphoblastic leukemia (T-ALL) cell lines, Jurkat and MOLT-4, are commonly used.[3][4]

-

Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin and streptomycin).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., Jurkat, MOLT-4) in a 96-well plate at a density of approximately 1 x 10^4 cells per well.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

-

Cell Harvesting: Collect the cells by centrifugation.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Annexin V-negative, PI-negative cells are live cells.

-

Western Blot Analysis

This technique is used to detect the phosphorylation status of ITK and its downstream effectors.

-

Cell Lysis: Treat cells with this compound and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ITK (p-ITK), total ITK, phosphorylated PLC-γ (p-PLC-γ), total PLC-γ, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

A xenograft model using immunodeficient mice is employed to evaluate the in vivo efficacy of this compound.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).

-

Cell Implantation: Subcutaneously inject a suspension of MOLT-4 cells (e.g., 5-10 x 10^6 cells) into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., by intraperitoneal injection or oral gavage) and a vehicle control daily or on a specified schedule.

-

Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Therapeutic Potential and Future Directions

The preclinical data for this compound strongly suggest its therapeutic potential in the treatment of T-cell malignancies. Its selectivity for ITK and its ability to induce apoptosis in malignant T-cells are promising attributes for a targeted therapy.[3][4] While this compound itself has not yet entered clinical trials, other ITK inhibitors are currently under investigation, highlighting the clinical relevance of this therapeutic strategy. Future research should focus on further preclinical development of this compound, including comprehensive toxicology and pharmacokinetic studies, to pave the way for potential clinical investigation. The selective nature of ITK inhibition offers the prospect of a more targeted and less toxic treatment option for patients with T-cell leukemia and lymphoma.

References

- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]

The Itk Inhibitor CTA056: A Deep Dive into its Immunomodulatory Effects on T-Cell Cytokine Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of CTA056, a novel small molecule inhibitor of Interleukin-2-inducible T-cell kinase (Itk), and its specific effects on cytokine secretion in T-lymphocytes. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms of T-cell regulation and the therapeutic potential of Itk inhibition. This document details the impact of this compound on the secretion of key cytokines, outlines the experimental methodologies used to ascertain these effects, and visualizes the underlying signaling pathways. All data presented are derived from the seminal study by Guo et al. (2012) titled, "Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs."[1][2][3]

Introduction to this compound and its Target: Interleukin-2-inducible T-cell kinase (Itk)

This compound, chemically identified as 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk).[1][2][3] Itk is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is predominantly expressed in T-cells and NK cells. It plays a crucial role in T-cell receptor (TCR) signaling, a fundamental process for T-cell activation, proliferation, differentiation, and the subsequent secretion of cytokines.

Upon TCR engagement with an antigen-presenting cell, a signaling cascade is initiated, leading to the activation of downstream pathways that control gene expression, including that of various cytokines. Itk is a key component of this cascade, and its inhibition by this compound has been shown to modulate T-cell responses, particularly cytokine production. This makes this compound a molecule of significant interest for therapeutic applications in T-cell-mediated pathologies, such as autoimmune diseases and certain T-cell malignancies.[1][2][3] This guide will focus specifically on the effects of this compound on the secretion of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), two critical cytokines in the adaptive immune response.

Data Presentation: Quantitative Effects of this compound on Cytokine Secretion

The following tables summarize the quantitative data on the effects of this compound on the secretion of IL-2 and IFN-γ from Jurkat cells, a human T-lymphocyte cell line.

Table 1: Effect of this compound on IL-2 Secretion in Jurkat T-cells

| This compound Concentration (nM) | Mean IL-2 mRNA level (relative to control) | Standard Deviation (SD) | Mean IL-2 Secretion (pg/mL) | Standard Deviation (SD) | Statistical Significance (p-value) |

| 0 (Control) | 1.00 | - | ~450 | ~50 | - |

| 500 | ~0.40 | ~0.05 | ~200 | ~40 | < 0.05 |

Data extracted and estimated from Figure 8A of Guo et al. (2012). The exact numerical values for protein concentration were not provided in the text and are estimated from the bar graph.

Table 2: Effect of this compound on IFN-γ Secretion in Jurkat T-cells

| This compound Concentration (nM) | Mean IFN-γ mRNA level (relative to control) | Standard Deviation (SD) | Mean IFN-γ Secretion (relative to control) | Standard Deviation (SD) | Statistical Significance (p-value) |

| 0 (Control) | 1.00 | - | 1.00 | - | - |

| 50 | ~0.75 | ~0.10 | ~0.60 | ~0.08 | < 0.05 |

| 500 | ~0.30 | ~0.05 | ~0.25 | ~0.05 | < 0.05 |

Data extracted and estimated from Figure 8B of Guo et al. (2012). The IFN-γ secretion data was presented as a spot-forming unit in an ELISpot assay and is represented here as a relative value to the control for clarity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Guo et al. (2012).[1][2][3]

Cell Culture and Maintenance

-

Cell Line: Jurkat (human acute T-cell leukemia) and MOLT-4 (human acute lymphoblastic leukemia) cells were utilized.

-

Culture Medium: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.

T-cell Stimulation

-

For experiments involving T-cell activation, Jurkat cells were stimulated with a combination of anti-CD3 antibody (1 µg/mL) and recombinant human IL-2.

This compound Treatment

-

This compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

For cytokine secretion assays, Jurkat cells were pre-treated with varying concentrations of this compound (0, 50, and 500 nM) for 30 minutes prior to stimulation.

Measurement of Cytokine mRNA Levels by Real-Time PCR

-

RNA Extraction: Total RNA was isolated from Jurkat cells treated with 0.5 µM this compound using a suitable RNA extraction kit.

-

Reverse Transcription: First-strand cDNA was synthesized from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Quantitative real-time PCR was performed using specific primers for IL-2, IFN-γ, and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression levels were calculated using the ΔΔCt method.

Measurement of IL-2 Secretion by ELISA

-

Sample Collection: Jurkat cells were treated with this compound and stimulated as described above. After an appropriate incubation period, the cell culture supernatant was collected.

-

ELISA Procedure: The concentration of IL-2 in the supernatant was quantified using a commercially available human IL-2 ELISA kit, following the manufacturer's instructions. This typically involves the following steps:

-

Coating a 96-well plate with a capture antibody specific for human IL-2.

-

Blocking the plate to prevent non-specific binding.

-

Adding the cell culture supernatants and a series of IL-2 standards to the wells.

-

Incubating to allow IL-2 to bind to the capture antibody.

-

Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

-

Calculating the IL-2 concentration in the samples by comparing their absorbance to the standard curve.

-

Measurement of IFN-γ Secretion by Enzyme-Linked Immunosorbent Spot (ELISpot) Assay

-

Plate Preparation: An ELISpot plate was coated with a capture antibody specific for human IFN-γ.

-

Cell Seeding: Jurkat cells, pre-treated with this compound (0, 50, and 500 nM) and stimulated, were seeded into the wells of the ELISpot plate.

-

Incubation: The plate was incubated to allow for IFN-γ secretion and capture by the antibody on the plate surface.

-

Detection: After incubation, the cells were washed away, and a biotinylated detection antibody for IFN-γ was added, followed by a streptavidin-enzyme conjugate.

-

Spot Development: A substrate was added to produce insoluble spots at the locations where IFN-γ was secreted.

-

Analysis: The number of spots, each representing an IFN-γ-secreting cell, was counted using an ELISpot reader.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of T-Cell Activation and Inhibition by this compound

The following diagram illustrates the simplified signaling cascade following T-cell receptor (TCR) activation and the point of intervention by this compound.

Caption: T-cell activation signaling pathway and the inhibitory action of this compound on Itk.

Experimental Workflow for Assessing this compound Effect on Cytokine Secretion

This diagram outlines the general workflow for the experiments described in this guide.

Caption: Workflow for evaluating the effect of this compound on T-cell cytokine secretion.

Conclusion

The Itk inhibitor this compound demonstrates a clear and significant inhibitory effect on the secretion of the pro-inflammatory cytokines IL-2 and IFN-γ in T-cells. This effect is mediated through the direct inhibition of Itk phosphorylation, a critical step in the T-cell receptor signaling cascade. The data presented in this guide, derived from the foundational work of Guo et al. (2012), underscores the potential of this compound as a tool for studying T-cell biology and as a lead compound for the development of therapeutics for T-cell-driven pathologies. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers aiming to investigate the immunomodulatory properties of Itk inhibitors.

References

- 1. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]

CTA056: A Deep Dive into a Novel ITK Inhibitor for T-Cell Malignancies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CTA056 is a potent and selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a critical enzyme in the T-cell receptor (TCR) signaling pathway. Discovered through a combination of combinatorial library screening and molecular modeling, this compound has demonstrated significant potential in preclinical studies as a therapeutic agent for T-cell leukemia and lymphoma. This document provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, preclinical data, and the experimental protocols used in its characterization. As of the latest available information, this compound has not been reported in clinical trials.

Introduction: The Rationale for Targeting Itk

Interleukin-2-inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. Itk is predominantly expressed in T-cells and Natural Killer (NK) cells and plays a pivotal role in TCR-mediated signal transduction.[1] Upon TCR activation, Itk is activated and subsequently phosphorylates downstream substrates, including phospholipase C-γ1 (PLC-γ1), leading to the activation of critical signaling cascades that regulate T-cell proliferation, differentiation, and cytokine production.[1]

Dysregulation of the Itk signaling pathway has been implicated in the pathophysiology of various autoimmune diseases and T-cell malignancies.[1] The selective expression and activation of Itk in malignant T-cells make it an attractive therapeutic target for the development of targeted cancer therapies with potentially fewer off-target effects.[1]

The Discovery of this compound

This compound was identified through a multi-step discovery process that began with the screening of a 9600-compound combinatorial solution-phase library.[1] This initial screen, followed by molecular modeling and extensive structure-activity relationship (SAR) studies, led to the identification of 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, designated as this compound.[1]

Mechanism of Action: Inhibition of the Itk Signaling Pathway

This compound exerts its therapeutic effects by selectively inhibiting the kinase activity of Itk. This inhibition disrupts the downstream signaling cascade initiated by TCR activation.

Kinase Inhibitory Profile

This compound demonstrates a high degree of selectivity for Itk over other Tec family kinases. The inhibitory activity of this compound was determined through in vitro kinase assays.

| Kinase | IC50 (μM) |

| Itk | 0.1 |

| Btk | 0.4 |

| Etk | 5 |

| Table 1: Kinase inhibitory activity of this compound. Data sourced from Guo et al. (2012).[1] |

Downstream Signaling Effects

The inhibition of Itk by this compound leads to a cascade of effects on downstream signaling molecules. In malignant T-cell lines such as Jurkat and MOLT-4, treatment with this compound resulted in:

-

Inhibition of Itk phosphorylation: this compound effectively blocks the autophosphorylation of Itk, a key step in its activation.[1]

-

Reduced phosphorylation of downstream effectors: The phosphorylation of key signaling proteins downstream of Itk, including PLC-γ, Akt, and extracellular signal-regulated kinase (ERK), was significantly decreased following this compound treatment.[1]

-

Decreased cytokine secretion: The production of interleukin-2 (IL-2) and interferon-γ (IFN-γ), cytokines crucial for T-cell function and proliferation, was markedly reduced.[1]

Preclinical Efficacy of this compound